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Introduction
Cryopreservation is a cornerstone of modern biological research and drug development,

enabling the long-term storage of valuable cell lines. While traditional cryoprotectants like

dimethyl sulfoxide (DMSO) are effective, they can exhibit cellular toxicity. Glycine, a simple

amino acid, and its derivative, glycine betaine, have emerged as promising cryoprotective

agents. They function as natural osmoprotectants, helping cells survive the harsh conditions of

freezing and thawing. This document provides detailed application notes and protocols for the

use of glycine in cell cryopreservation, supported by quantitative data and mechanistic insights.

Principles and Mechanisms of Action
Glycine and glycine betaine enhance cell survival during cryopreservation through several

mechanisms:

Osmotic Balance: During freezing, the formation of extracellular ice concentrates solutes,

creating a hyperosmotic environment that can fatally dehydrate cells. Glycine and glycine

betaine accumulate within the cytoplasm, increasing intracellular solute concentration and

counteracting the external osmotic pressure, thus preventing excessive water loss.[1]

Mitochondrial Protection: Glycine has been shown to protect mitochondrial function during

cryopreservation. It helps maintain the mitochondrial membrane potential, which is crucial for
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ATP production and overall cell health.[2][3] This leads to higher post-thaw energy levels

within the cells.

Membrane and Protein Stabilization: Glycine and glycine betaine can interact with the lipid

bilayer of the cell membrane, stabilizing it against freeze-induced damage.[4] They are also

thought to stabilize proteins, preventing their denaturation at low temperatures and high salt

concentrations.

Reduction of Oxidative Stress: The freezing and thawing process can induce the production

of reactive oxygen species (ROS), leading to cellular damage. Glycine has been shown to

mitigate oxidative stress, contributing to improved cell viability.[3]

Experimental Protocols
The following protocols provide a framework for using glycine as a cryoprotectant for both

adherent and suspension mammalian cells. It is crucial to optimize these protocols for specific

cell lines to achieve the best results.

Protocol 1: Cryopreservation of Adherent Mammalian
Cells with Glycine
Materials:

Healthy, sub-confluent culture of adherent cells (70-80% confluency)

Complete growth medium

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Trypsin-EDTA solution

Cryopreservation Medium with Glycine (see composition below)

Sterile cryovials

Controlled-rate freezing container (e.g., Mr. Frosty)

-80°C freezer
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Liquid nitrogen storage tank

Cryopreservation Medium with Glycine:

Complete growth medium: 70% (v/v)

Fetal Bovine Serum (FBS): 20% (v/v)

Glycine solution (sterile, aqueous): to a final concentration of 50 mM[5]

DMSO: 5-10% (v/v)[6]

(Note: The optimal glycine concentration can vary between 5 mM and 75 mM depending on the

cell type and should be determined empirically.[2][3])

Procedure:

Cell Harvest:

Aspirate the growth medium from the culture flask.

Wash the cell monolayer once with PBS.

Add a sufficient volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C until

the cells detach.[1]

Neutralize the trypsin by adding at least an equal volume of complete growth medium.

Transfer the cell suspension to a sterile centrifuge tube.

Cell Counting and Pelleting:

Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability

should be greater than 90%.[7]

Centrifuge the cell suspension at 150-200 x g for 5 minutes.[7]

Carefully aspirate the supernatant.
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Resuspension in Cryopreservation Medium:

Gently resuspend the cell pellet in the pre-chilled (4°C) Cryopreservation Medium with

Glycine to a final concentration of 2-4 x 10^6 viable cells/mL.[7]

Aliquoting and Freezing:

Pipette 1 mL aliquots of the cell suspension into pre-labeled sterile cryovials.[7]

Place the cryovials into a controlled-rate freezing container.

Place the container in a -80°C freezer overnight. This will achieve a cooling rate of

approximately -1°C/minute.[1]

Long-Term Storage:

Transfer the frozen vials to the vapor phase of a liquid nitrogen storage tank for long-term

preservation.[7]

Protocol 2: Cryopreservation of Suspension Mammalian
Cells with Glycine
Materials:

Healthy suspension cell culture in the logarithmic growth phase

Complete growth medium

Cryopreservation Medium with Glycine (same as for adherent cells)

Sterile cryovials

Controlled-rate freezing container

-80°C freezer

Liquid nitrogen storage tank
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Procedure:

Cell Counting and Pelleting:

Aseptically transfer the cell suspension to a sterile centrifuge tube.

Perform a viable cell count. Viability should be over 90%.

Centrifuge the cells at 150 x g for 5 minutes.[7]

Aspirate the supernatant.

Resuspension in Cryopreservation Medium:

Gently resuspend the cell pellet in cold Cryopreservation Medium with Glycine to a

concentration of 2-4 x 10^6 cells/mL.[7]

Aliquoting, Freezing, and Storage:

Follow steps 4 and 5 from the adherent cell protocol.

Protocol 3: Thawing of Cryopreserved Cells
Materials:

Frozen cryovial of cells

Complete growth medium, pre-warmed to 37°C

Sterile 15 mL centrifuge tube

Water bath at 37°C

70% ethanol

Procedure:

Rapid Thawing:
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Quickly retrieve a cryovial from liquid nitrogen storage.

Immediately place the lower half of the vial in a 37°C water bath. Agitate gently until only a

small ice crystal remains (typically less than 1-2 minutes).[8]

Caution: Do not completely thaw the vial, as prolonged exposure to DMSO at warmer

temperatures is toxic.

Dilution and Removal of Cryoprotectant:

Wipe the outside of the vial with 70% ethanol before opening in a sterile environment.

Using a sterile pipette, transfer the cell suspension into a 15 mL centrifuge tube containing

5-10 mL of pre-warmed complete growth medium. Add the medium dropwise initially to

minimize osmotic shock.[8]

Centrifuge the cells at 150-200 x g for 5 minutes to pellet the cells and remove the

cryopreservation medium.[8]

Aspirate the supernatant.

Resuspension and Plating:

Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete

growth medium.

Transfer the cell suspension to a new culture flask.

Incubate at the appropriate temperature and CO2 concentration.

Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of glycine

and glycine betaine in cryopreservation.

Table 1: Effect of Glycine on Post-Thaw Spermatozoa Quality
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Species
Glycine
Concentrati
on

Parameter Result
Control (No
Glycine)

Reference

Striped Bass
75 mM (with

7.5% DMSO)

% Sperm with

intact plasma

membrane &

functional

mitochondria

Highest

Percentage
Not specified [2]

Striped Bass 50 mM

Post-thaw

motility (after

24h

refrigerated

storage)

30 ± 2.9%
Lower

(P<0.01)
[5]

Striped Bass 50 mM

Post-thaw

motility (after

48h

refrigerated

storage)

16 ± 2.4%
Lower

(P<0.01)
[5]

Ram 15 mM

Post-thaw

motility,

viability,

membrane &

acrosome

integrity

Significantly

improved
Lower [3]

Achai Bull

10 mM (with

2.3 mM

Vitamin E)

Post-thaw

motility

Significantly

higher (P <

0.05)

Lower [3]

Achai Bull

10 mM (with

2.3 mM

Vitamin E)

Post-thaw

viability,

plasma

membrane &

mitochondrial

membrane

potential

Significantly

higher (P <

0.05)

Lower [3]
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Achai Bull

10 mM (with

2.3 mM

Vitamin E)

Post-thaw

Total

Antioxidant

Capacity (T-

AOC)

82.29 ± 1.19 48.43 ± 0.44 [3]

Table 2: Efficacy of Glycine Betaine in Cryopreservation of Various Cell Types

Cell Type
Glycine
Betaine
Concentration

Post-thaw
Survival
Efficiency

DMSO Control Reference

GLC-82 6% 90.4%
Significantly

lower
[9]

Hela 10% 78.4%
Significantly

lower
[9]

MCF-10 4% 80.4%
Significantly

lower
[9]

Prokaryotes

(e.g., N.

gonorrhoeae, S.

pneumoniae)

6% (w/v)

Performed as

well or better

than standard

cryoprotectants

S/BSA and T/D [1]

Visualizations
Signaling Pathway of Glycine's Cryoprotective Effects
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Extracellular Environment

Cell

Freezing Process
(Ice Formation)

Hyperosmotic Stress

causes

Reactive Oxygen
Species (ROS)

induces

Cell Membrane

induces dehydration

Glycine
(in cryomedium)

Intracellular Glycine

counteracts

Mitochondrion

protects

reduces

Protein & Membrane
Stabilization

promotes

ATP Productionmaintains
damages

Increased Cell Viability
& Recovery

supports

stabilizes

contributes to
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Start:
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(70-80% Confluency)

1. Harvest Cells
(Trypsinization)

2. Cell Count & Pellet
(Viability > 90%)

3. Resuspend in Glycine
Cryopreservation Medium

(2-4x10^6 cells/mL)

4. Aliquot 1mL into
Cryovials

5. Controlled Rate Freezing
(-1°C/min in -80°C freezer)

6. Long-term Storage
(Liquid Nitrogen Vapor)

7. Rapid Thawing
(37°C Water Bath)
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in Culture Medium
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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